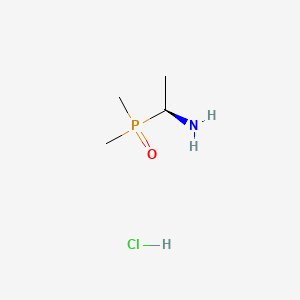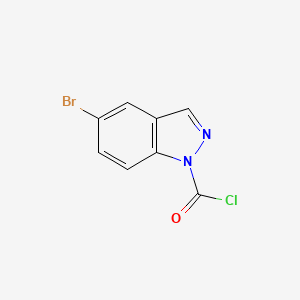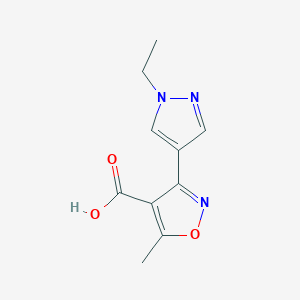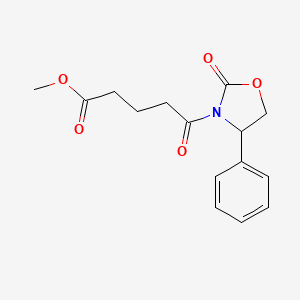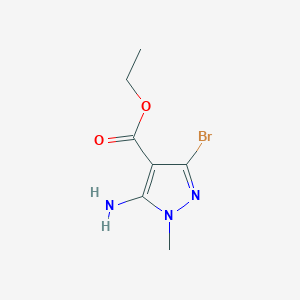![molecular formula C9H11BrN2O B13644273 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a bromine atom at the 3’ position and a spiro linkage between a cyclobutane ring and a pyrazolo[5,1-b][1,3]oxazine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] typically involves the following steps:
Formation of the Pyrazolo[5,1-b][1,3]oxazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the cyclobutane ring and the pyrazolo[5,1-b][1,3]oxazine core, which can be achieved through a series of cycloaddition reactions.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
化学反応の分析
Types of Reactions
3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, leading to the formation of complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
科学的研究の応用
3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins .
類似化合物との比較
Similar Compounds
- 3’-Chloro-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
- 3’-Fluoro-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
- 3’-Iodo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
Uniqueness
The uniqueness of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] lies in its bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in applications where specific reactivity or binding characteristics are desired .
特性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
3-bromospiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane] |
InChI |
InChI=1S/C9H11BrN2O/c10-7-4-11-12-5-9(2-1-3-9)6-13-8(7)12/h4H,1-3,5-6H2 |
InChIキー |
WSTOVXHEVKXNLO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CN3C(=C(C=N3)Br)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


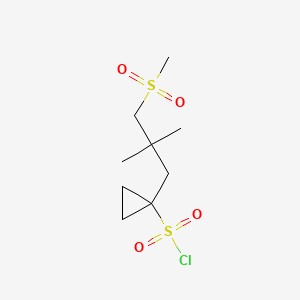
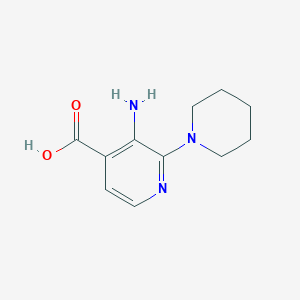

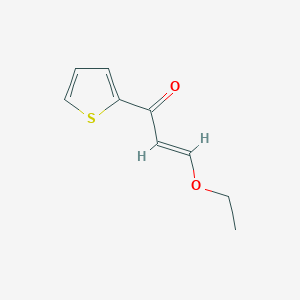

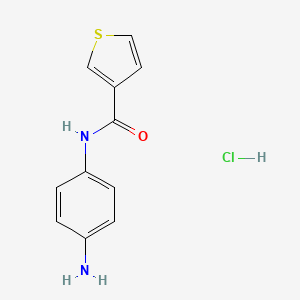
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
